
In-Depth Technical Guide: YM-230888 (CAS
Number: 446257-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM-230888

Cat. No.: B15620582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
YM-230888 is a potent and selective non-competitive antagonist of the metabotropic glutamate

receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has positioned it

as a significant tool in neuroscience research and a potential therapeutic agent for various

neurological and psychiatric disorders, particularly in the domain of chronic pain. This

document provides a comprehensive overview of the chemical, physical, and pharmacological

properties of YM-230888, including its mechanism of action, signaling pathways, and a

summary of key in vivo studies. Detailed experimental protocols for seminal studies are

provided to facilitate reproducibility and further investigation.

Chemical and Physical Properties
YM-230888, with the CAS number 446257-23-4, is a thieno[2,3-d]pyrimidine derivative. Its

fundamental properties are summarized in the table below.
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Property Value

CAS Number 446257-23-4

Molecular Formula C₁₉H₂₈N₄OS

Molecular Weight 360.52 g/mol

IUPAC Name
4-(cycloheptylamino)-N-[(2R)-tetrahydrofuran-2-

ylmethyl]thieno[2,3-d]pyrimidine-6-carboxamide

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol

Purity Typically ≥98%

Pharmacological Properties
YM-230888 functions as a selective antagonist of the mGluR1 receptor, a G-protein coupled

receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the

central nervous system.

Mechanism of Action
YM-230888 acts as a negative allosteric modulator of the mGluR1 receptor. It binds to a site on

the receptor distinct from the glutamate binding site, inducing a conformational change that

prevents receptor activation even in the presence of the endogenous agonist, glutamate. This

allosteric inhibition allows for a more nuanced modulation of receptor activity compared to

competitive antagonists that directly block the agonist binding site.

Potency and Selectivity
In vitro studies have demonstrated the high potency and selectivity of YM-230888 for the

mGluR1 receptor.
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Parameter Value Species/Cell Line

Ki (Binding Affinity) 13 nM Rat cortical neurons

IC₅₀ (Inhibition of Glutamate-

induced IP production)
13 nM Rat cerebellar granule cells

YM-230888 shows high selectivity for mGluR1 over other mGluR subtypes (mGluR2-8) and

ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).

Signaling Pathway
As an antagonist of mGluR1, YM-230888 blocks the canonical Gq/11 signaling pathway. Upon

activation by glutamate, mGluR1 typically activates phospholipase C (PLC), which then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting mGluR1,

YM-230888 prevents these downstream signaling events.
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Caption: YM-230888 inhibits the mGluR1 signaling pathway.

Preclinical In Vivo Studies
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YM-230888 has demonstrated significant efficacy in various rodent models of pathological pain,

highlighting its potential as an analgesic agent.

Summary of Key Findings
Animal Model Effect of YM-230888

Spinal Nerve Ligation (Chung Model) of

Neuropathic Pain

Dose-dependent reversal of mechanical

allodynia.

Streptozotocin-Induced Diabetic Neuropathy Attenuation of thermal hyperalgesia.

Carrageenan-Induced Inflammatory Pain
Reduction of thermal hyperalgesia and

mechanical allodynia.

Formalin-Induced Nociception
Suppression of both the acute and tonic phases

of the formalin response.

Detailed Experimental Protocols
This protocol is adapted from the methodology described in seminal studies investigating the

antinociceptive effects of YM-230888.
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Surgical Procedure

Post-Operative Care & Assessment

Drug Administration & Testing

Anesthetize Rat
(e.g., isoflurane)

Make incision to expose
L4-L6 vertebrae

Isolate and tightly ligate
L5 and L6 spinal nerves

Suture muscle and skin

Allow 7-14 days for
neuropathic pain to develop

Measure baseline mechanical
allodynia (von Frey test)

Administer YM-230888
(e.g., oral gavage)

Measure mechanical allodynia
at various time points post-dosing
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To cite this document: BenchChem. [In-Depth Technical Guide: YM-230888 (CAS Number:
446257-23-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-properties
https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-properties
https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-properties
https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620582?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

